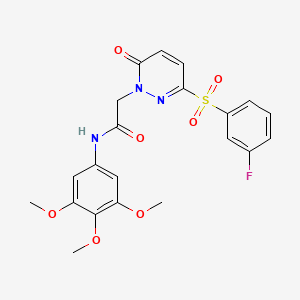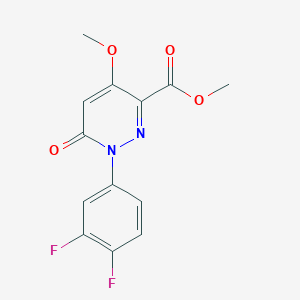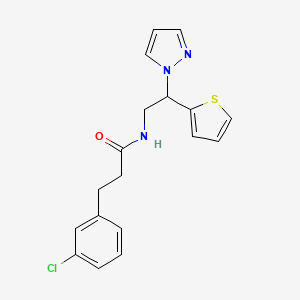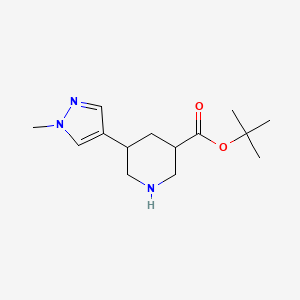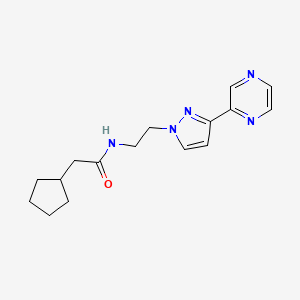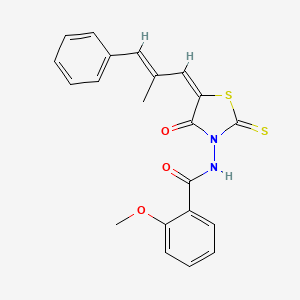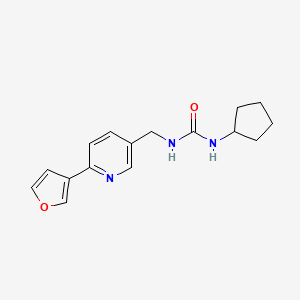
1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea” is a complex organic compound. It contains a cyclopentyl group, a furan ring, a pyridine ring, and a urea group. Each of these components has unique chemical properties that could contribute to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The cyclopentyl group, furan ring, and pyridine ring are all cyclic structures, which could influence the compound’s stability and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan and pyridine rings, both of which are aromatic and can participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea group could contribute to its solubility in water .
科学的研究の応用
Anti-Tubercular Agents
The compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests its potential use in developing new treatments for tuberculosis, especially in cases resistant to first-line drugs.
Agricultural Chemistry
In agriculture, the compound’s derivatives could be used in the synthesis of pesticides or herbicides . The boron moiety in similar compounds is known for its role in Suzuki–Miyaura coupling , which is a widely applied method for creating carbon-carbon bonds in organic synthesis . This could lead to the development of new agrochemicals with improved efficacy and safety profiles.
Material Science
In material science, the compound could be utilized in the development of novel polymers or coatings . The boron reagents, similar to those derived from the compound, are used in reactions that form stable and complex structures, which are essential in creating new materials with specific properties .
Environmental Science
The compound’s derivatives could have applications in environmental science, particularly in the removal of pollutants or environmental remediation . The ability of boron-containing compounds to undergo various chemical transformations could be harnessed to break down or neutralize harmful substances in the environment .
Chemical Synthesis
In chemical synthesis, the compound can be a precursor for organoboron reagents used in various organic reactions, including cross-coupling to create complex organic molecules . This is crucial for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Biochemistry
Lastly, in biochemistry, the compound could be used in the study of enzyme inhibition or as a molecular probe to understand biological processes. The structural complexity and the presence of multiple functional groups make it a candidate for binding with biological macromolecules, providing insights into their function and structure .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-cyclopentyl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-14-3-1-2-4-14)18-10-12-5-6-15(17-9-12)13-7-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFIHOHQZUCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

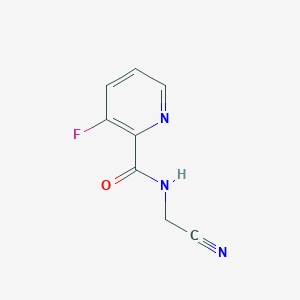
![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)
![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2857713.png)
![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)
methanamine](/img/structure/B2857718.png)
